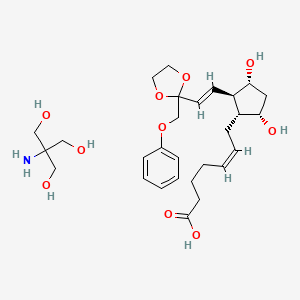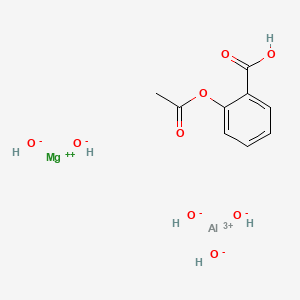
Aluminum;magnesium;2-acetyloxybenzoic acid;pentahydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Aluminum;magnesium;2-acetyloxybenzoic acid;pentahydroxide” is a combination of three distinct chemicals: aluminium hydroxide, aspirin (acetylsalicylic acid), and magnesium hydroxide. This mixture is commonly used in pharmaceutical formulations to provide relief from pain, inflammation, and gastrointestinal discomfort. Aluminium hydroxide and magnesium hydroxide act as antacids, neutralizing stomach acid, while aspirin serves as an analgesic and anti-inflammatory agent .
Synthetic Routes and Reaction Conditions:
Aspirin: Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride in the presence of an acid catalyst, typically sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Aluminium Hydroxide: Aluminium hydroxide is typically prepared by reacting aluminium salts, such as aluminium chloride, with a base like sodium hydroxide. The reaction precipitates aluminium hydroxide, which is then filtered, washed, and dried.
Magnesium Hydroxide: Magnesium hydroxide is produced by reacting magnesium salts, such as magnesium chloride, with sodium hydroxide. The resulting precipitate is filtered, washed, and dried.
Industrial Production Methods: In industrial settings, the production of this compound involves the precise mixing of the three components in specific ratios. The mixture is then processed into various dosage forms, such as tablets or suspensions, ensuring uniform distribution of each component .
Types of Reactions:
Oxidation and Reduction: Aspirin can undergo hydrolysis to form salicylic acid and acetic acid. Aluminium hydroxide and magnesium hydroxide primarily participate in neutralization reactions with acids.
Substitution: Aspirin can undergo acetylation reactions, while aluminium hydroxide and magnesium hydroxide can participate in ion-exchange reactions.
Common Reagents and Conditions:
Aspirin Hydrolysis: Water and acidic or basic conditions.
Neutralization Reactions: Hydrochloric acid or other strong acids.
Major Products:
Aspirin Hydrolysis: Salicylic acid and acetic acid.
Neutralization: Formation of water and corresponding salts (e.g., aluminium chloride, magnesium chloride)
Chemistry:
Catalysis: Aluminium hydroxide is used as a catalyst in various chemical reactions.
Buffering Agent: Magnesium hydroxide is used as a buffering agent in chemical formulations.
Biology:
Drug Delivery: The combination is studied for its potential in controlled drug release systems.
Antacid Formulations: Used to study the effects of antacids on gastric pH levels.
Medicine:
Pain Relief: Aspirin is widely used for its analgesic properties.
Gastrointestinal Relief: Aluminium hydroxide and magnesium hydroxide are used to treat conditions like heartburn and acid indigestion
Industry:
Pharmaceuticals: The mixture is used in the production of over-the-counter medications.
Cosmetics: Magnesium hydroxide is used in antiperspirants and deodorants.
Aspirin:
Aluminium Hydroxide and Magnesium Hydroxide:
Comparaison Avec Des Composés Similaires
Calcium Carbonate: Another common antacid used to neutralize stomach acid.
Sodium Bicarbonate: Used as an antacid and in baking.
Comparison:
Effectiveness: Aluminium hydroxide and magnesium hydroxide provide a balanced antacid effect, with aluminium hydroxide offering prolonged action and magnesium hydroxide providing rapid relief.
Side Effects: Magnesium hydroxide can cause diarrhea, while aluminium hydroxide may cause constipation. .
This detailed article provides a comprehensive overview of the compound “Aluminum;magnesium;2-acetyloxybenzoic acid;pentahydroxide,” covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
59215-60-0 |
|---|---|
Formule moléculaire |
C9H13AlMgO9 |
Poids moléculaire |
316.48 g/mol |
Nom IUPAC |
aluminum;magnesium;2-acetyloxybenzoic acid;pentahydroxide |
InChI |
InChI=1S/C9H8O4.Al.Mg.5H2O/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;;;;;;;/h2-5H,1H3,(H,11,12);;;5*1H2/q;+3;+2;;;;;/p-5 |
Clé InChI |
YWDPCWSTJDPNGQ-UHFFFAOYSA-I |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C(=O)O.[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |
| 59215-60-0 | |
Synonymes |
Ascriptin aspirin - aluminum hydroxide - magnesium hydroxide aspirin, aluminum hydroxide, magnesium hydroxide drug combination |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



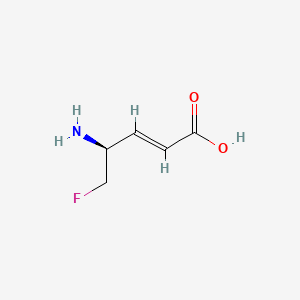

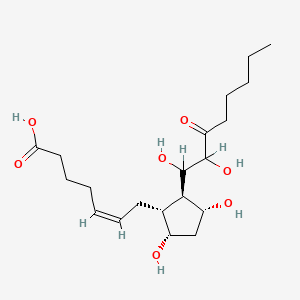
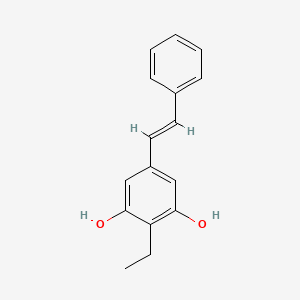
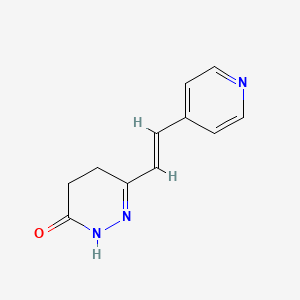

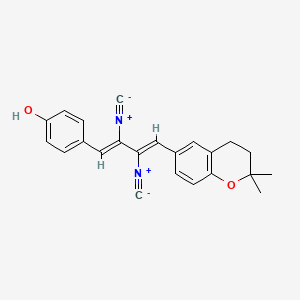
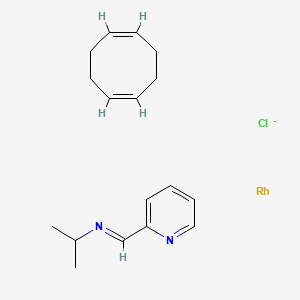
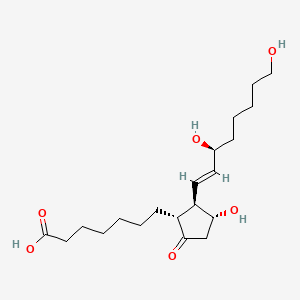
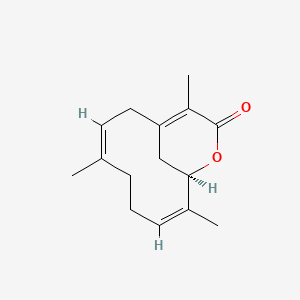
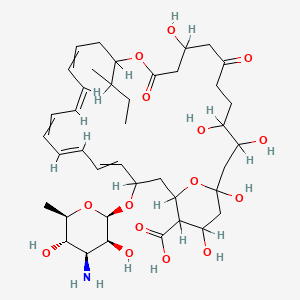
![3-[(E)-4,6-dimethylhept-2-enyl]oxolane-2,5-dione;2-[3-(oxiran-2-ylmethoxy)propoxymethyl]oxirane;3-(oxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B1233089.png)
